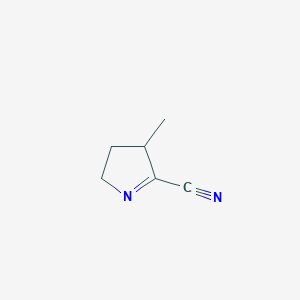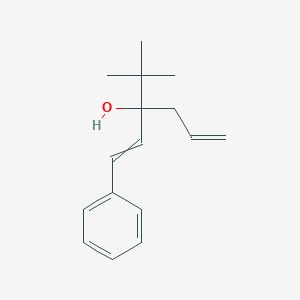
3-tert-Butyl-1-phenylhexa-1,5-dien-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-tert-Butyl-1-phenylhexa-1,5-dien-3-ol is an organic compound with the molecular formula C16H22O It is characterized by a phenyl group attached to a hexa-1,5-diene backbone with a tert-butyl group at the third position and a hydroxyl group at the same carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butyl-1-phenylhexa-1,5-dien-3-ol typically involves the reaction of phenylacetylene with tert-butylacetylene in the presence of a suitable catalyst. The reaction conditions often include the use of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of solvents, temperature control, and purification methods are crucial factors in industrial production .
Chemical Reactions Analysis
Types of Reactions
3-tert-Butyl-1-phenylhexa-1,5-dien-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds in the hexa-1,5-diene backbone can be reduced to form saturated hydrocarbons.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often employed.
Substitution: Halogens, nitrating agents, and sulfonating agents are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-tert-butyl-1-phenylhexa-1,5-dien-3-one.
Reduction: Formation of 3-tert-butyl-1-phenylhexane.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
3-tert-Butyl-1-phenylhexa-1,5-dien-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-tert-Butyl-1-phenylhexa-1,5-dien-3-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can participate in π-π interactions, affecting the compound’s binding affinity to various targets. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- 1-tert-Butyl-3,5-dimethylbenzene
- 3-tert-Butyl-1-phenylhexa-1,5-dien-3-one
- 3-tert-Butyl-1-phenylhexane
Uniqueness
3-tert-Butyl-1-phenylhexa-1,5-dien-3-ol is unique due to its combination of a phenyl group, a hexa-1,5-diene backbone, and a tert-butyl group. This structural arrangement provides distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
87995-43-5 |
|---|---|
Molecular Formula |
C16H22O |
Molecular Weight |
230.34 g/mol |
IUPAC Name |
3-tert-butyl-1-phenylhexa-1,5-dien-3-ol |
InChI |
InChI=1S/C16H22O/c1-5-12-16(17,15(2,3)4)13-11-14-9-7-6-8-10-14/h5-11,13,17H,1,12H2,2-4H3 |
InChI Key |
WLMWHTSPCKQICO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(CC=C)(C=CC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



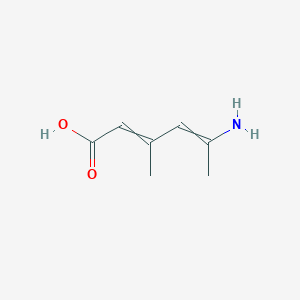
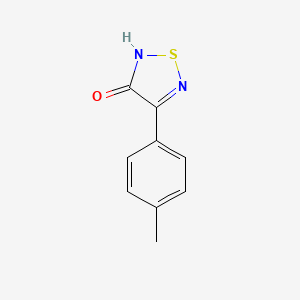
![1,2-Dimethyl-3-[3-(propan-2-yl)-1H-pyrrol-2-yl]-1H-indole](/img/structure/B14394716.png)
![N-{[4-(Benzyloxy)phenyl]methyl}formamide](/img/structure/B14394723.png)

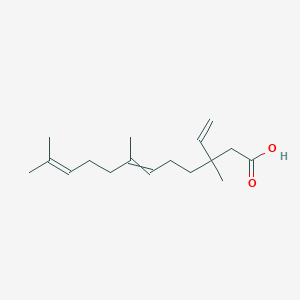

![2-(4-Ethenylphenyl)-5-[(4-ethenylphenyl)methyl]-1,3-dioxane](/img/structure/B14394744.png)
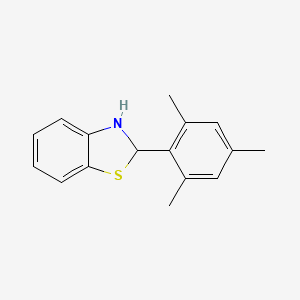

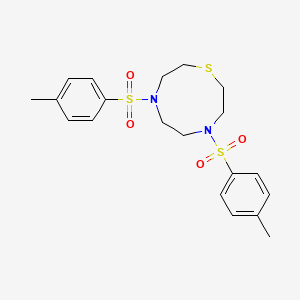
![N-(4-Methylcyclohexyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14394764.png)
